molecular formula C14H19ClN2O2 B2759671 Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride CAS No. 1707602-66-1

Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride

Cat. No.: B2759671
CAS No.: 1707602-66-1
M. Wt: 282.77
InChI Key: UGNUGRINUGUQIZ-UHFFFAOYSA-N
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Description

Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including pharmaceuticals and chemical research. The compound’s structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom.

Scientific Research Applications

Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Specific safety and hazard information for this compound was not available in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with 5-azaspiro[2.4]heptane in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-5-azaspiro[2.4]heptan-1-ylcarbamate
  • N-5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride
  • Benzyl carbamate derivatives

Uniqueness

Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

benzyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-13(18-9-11-4-2-1-3-5-11)16-12-8-14(12)6-7-15-10-14;/h1-5,12,15H,6-10H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNUGRINUGUQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC2NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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